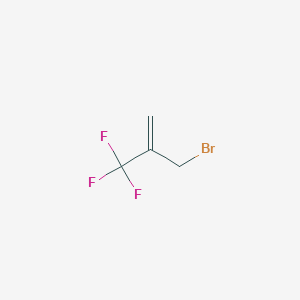

2-Bromomethyl-3,3,3-trifluoropropene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

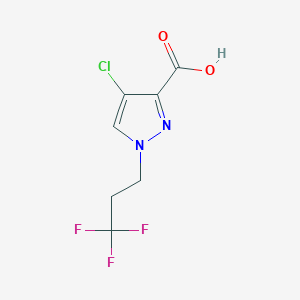

2-Bromomethyl-3,3,3-trifluoropropene is a valuable compound in synthetic chemistry, known for its versatility and wide range of applications. It is primarily used as a synthon in the synthesis of various fluorinated organic compounds. This compound is characterized by the presence of a bromomethyl group and three fluorine atoms attached to a propene backbone, making it a highly reactive and useful intermediate in organic synthesis .

Wirkmechanismus

Target of Action

2-Bromomethyl-3,3,3-trifluoropropene (2-BTP) is primarily used as a fire extinguishing agent . Its primary targets are the chemical reactions that sustain a fire. By interacting with these reactions, 2-BTP can effectively suppress and extinguish fires .

Mode of Action

2-BTP acts chemically to suppress flames . It is thought to extinguish fires by removing important species that are necessary for flame propagation . This interaction disrupts the chemical reactions that sustain the fire, leading to its extinguishment .

Biochemical Pathways

The degradation of 2-BTP in the atmospheric environment involves several reaction pathways . The main product of these reactions is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .

Result of Action

The primary result of 2-BTP’s action is the suppression of fire . By disrupting the chemical reactions that sustain a fire, 2-BTP can effectively extinguish the fire . This makes it a valuable tool in fire safety and prevention.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-BTP. For instance, its degradation in the atmospheric environment is a key aspect of its environmental impact . The short lifetime, low Ozone Depletion Potential (ODP), and low Global Warming Potential (GWP) indicate that 2-BTP should have minimal effects on ozone and climate . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromomethyl-3,3,3-trifluoropropene typically involves the reaction of trifluoropropene with bromine. The process can be summarized as follows:

Addition of Bromine: Bromine is added to a reactor and stirred while maintaining the temperature between 20-100°C.

Dehydrobromination: The 2,3-dibromo-1,1,1-trifluoropropane is then subjected to dehydrobromination using an alkali solution and a phase-transfer catalyst.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale production. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromomethyl-3,3,3-trifluoropropene undergoes various types of chemical reactions, including:

Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various fluorinated compounds.

Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with alkylzinc reagents to synthesize fluorinated amino acids.

Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly SN2’ reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, alkylzinc reagents, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products

The major products formed from reactions involving this compound include fluorinated amino acids, cyclic compounds, and various fluorinated organic molecules .

Wissenschaftliche Forschungsanwendungen

2-Bromomethyl-3,3,3-trifluoropropene has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3,3,3-trifluoropropene: Similar in structure but differs in the position of the bromine atom.

Trifluoromethylated Alkenes: Compounds with similar trifluoromethyl groups but different substituents.

Brominated Alkenes: Compounds with bromine atoms attached to alkenes but lacking the trifluoromethyl group.

Uniqueness

2-Bromomethyl-3,3,3-trifluoropropene is unique due to its combination of a bromomethyl group and a trifluoromethyl group, which imparts high reactivity and versatility in synthetic applications. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of fluorinated compounds .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3,3,3-trifluoroprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF3/c1-3(2-5)4(6,7)8/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZBANRWNKQJEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2905859.png)

![rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans](/img/structure/B2905861.png)

![(1R,5S)-8-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2905862.png)

![(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2905868.png)

![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2905872.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)

![6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2905881.png)